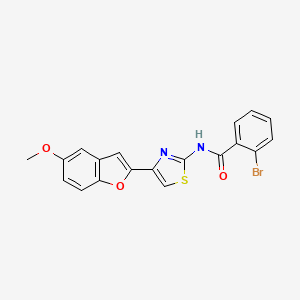
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is attached to a cyclopropyl group, an azetidine ring, and a phenyl ring . This compound is likely to be synthesized for specific applications in fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, the core structure in this compound, has been a subject of extensive research . The most popular method for synthesizing 1,2,3-triazoles is the azide-alkyne Huisgen cycloaddition, also known as "click chemistry" . This reaction involves a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole . This method is efficient and selective, and it avoids side reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring is known to have considerable delocalization of π-electron density, as indicated by the pattern of bond distances . The cyclopropyl group, azetidine ring, and phenyl ring attached to the triazole ring would add further complexity to the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The 1,2,3-triazole ring is known to have high chemical stability, a strong dipole moment, and the ability to form hydrogen bonds . These properties could influence the solubility, stability, and reactivity of the compound .Applications De Recherche Scientifique
Anticancer Activity
The triazole ring system has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic properties. The presence of the cyclopropyl group and the methoxypyrrolidine moiety may contribute to its activity against cancer cells .
Antioxidant Properties
Imidazole-containing compounds often exhibit antioxidant activity. While specific studies on this particular compound are limited, its structural features suggest that it could serve as an antioxidant. Further research is needed to explore its radical-scavenging abilities .
Antimicrobial Effects
Imidazole derivatives have demonstrated antimicrobial properties. Although direct studies on this specific compound are scarce, its triazole and pyrrolidine components may contribute to antibacterial and antifungal effects. Investigating its potential as an antimicrobial agent is warranted .
Anti-Inflammatory Potential
The imidazole core has been associated with anti-inflammatory properties. Considering the presence of both imidazole and cyclopropyl moieties, this compound might modulate inflammatory responses. However, targeted investigations are necessary to confirm its anti-inflammatory effects .
Antiviral Applications
Imidazole-based compounds have shown promise as antiviral agents. While no direct studies exist for this specific compound, its structural features suggest potential antiviral activity. Researchers should explore its effectiveness against specific viral strains .
Antidiabetic Properties
Given the diverse pharmacological activities of imidazole derivatives, investigating their potential in managing diabetes is essential. The presence of the triazole ring and the methoxypyrrolidine group may contribute to antidiabetic effects. Further studies are needed to validate this hypothesis .
Other Applications
Beyond the mentioned fields, this compound’s unique structure opens up possibilities in various areas, including drug development, enzyme inhibition, and ligand design. Researchers should explore its interactions with specific biological targets .
Safety And Hazards
Orientations Futures
The future directions for research involving this compound could include further exploration of its potential applications in various fields. Given the wide range of applications of 1,2,3-triazoles, this compound could be of interest in areas such as drug discovery, materials science, and chemical biology . Further studies could also explore the synthesis of related compounds and the development of new synthetic methods .
Propriétés
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-27-18-8-9-23(12-18)16-6-4-15(5-7-16)20(26)24-10-17(11-24)25-13-19(21-22-25)14-2-3-14/h4-7,13-14,17-18H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHILWUAXHDEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

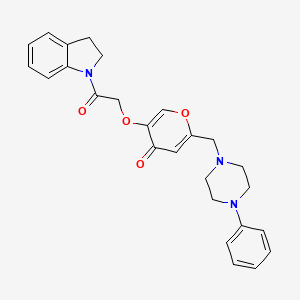
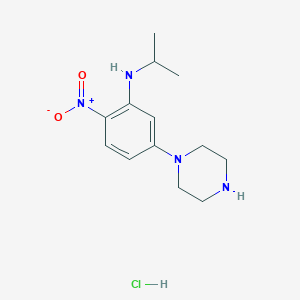
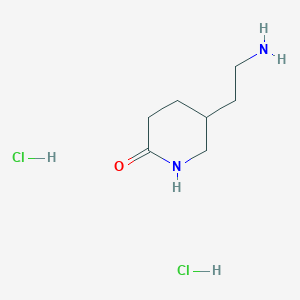
![[2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2773798.png)

![4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine](/img/structure/B2773800.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2773801.png)
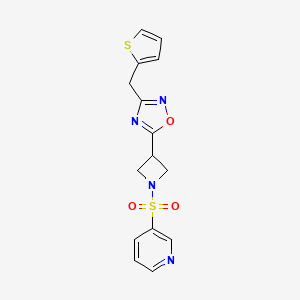
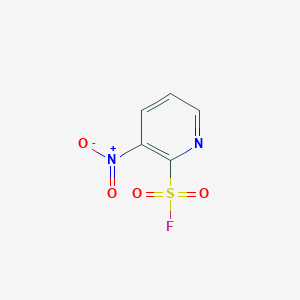
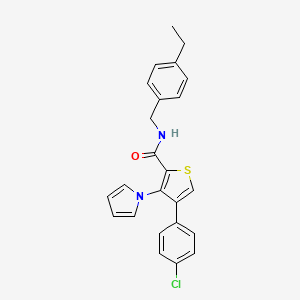
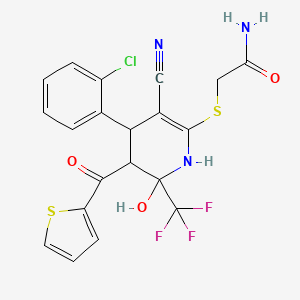
![ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2773812.png)
![N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2773813.png)
